1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea
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Overview
Description
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a cyclopentyl group and a 2,4-dimethoxyphenyl group attached to a thiourea moiety.
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea typically involves the reaction of cyclopentylamine with 2,4-dimethoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+2,4-Dimethoxyphenyl isothiocyanate→this compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Cyclopentyl-3-phenyl-2-thiourea: Similar structure but lacks the methoxy groups, which may affect its reactivity and biological activity.
1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: Contains a phenoxy group instead of methoxy groups, leading to different chemical and biological properties.
3-Cyclopentyl-1-(2,5-dimethoxyphenyl)thiourea: Similar but with different positioning of methoxy groups, which can influence its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-12(13(9-11)18-2)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUOLAXAWXWNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200636 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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